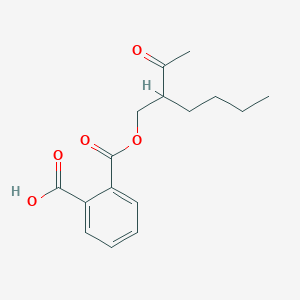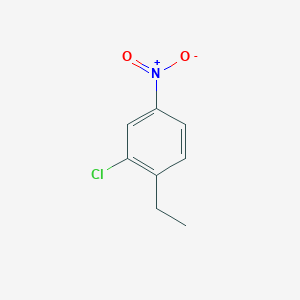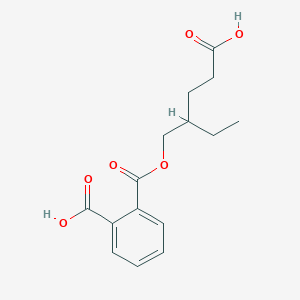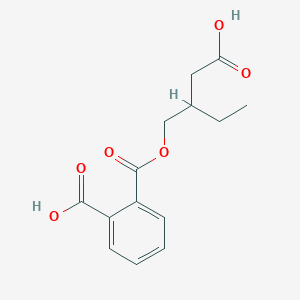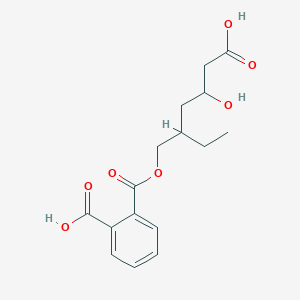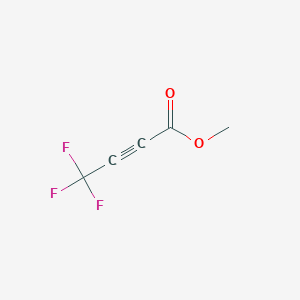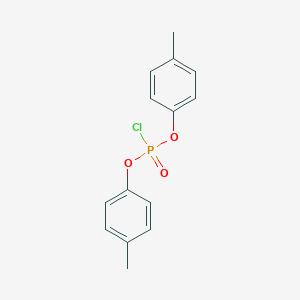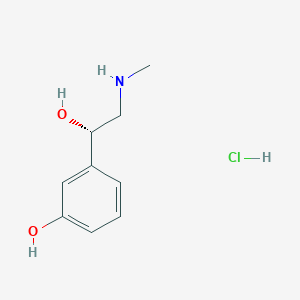
盐酸苯肾上腺素
描述
(+)-Phenylephrine hydrochloride is a synthetic sympathomimetic amine and a derivative of phenylpropanolamine. It is commonly used in research laboratories to study the effects of sympathomimetic agents on the body. It is also used in the treatment of certain medical conditions, such as hypotension, bronchospasm, and nasal congestion.
科学研究应用
眼科: 盐酸苯肾上腺素在眼科用于不同的目的。它可以适度降低眼睛的调节性能,这在临床上可能无关紧要 (Sarkar、Hasnat 和 Bharadwaj,2012 年)。它能有效降低眼压,使其可用于治疗青光眼和眼部高血压 (Heath 和 Geiter,1949 年)。然而,它还可能导致眼前房出现水泡,在视神经炎病例中可能导致诊断混乱 (Aggarwal 和 Beveridge,1971 年).
心血管应用: 它用于治疗阵发性室上性心动过速,但可能导致心脏病患者出现短阵室性心动过速 (Donegan 和 Townsend,1955 年)。苯肾上腺素增加绵羊心脏浦肯野纤维的动作电位持续时间和有效不应期 (Ledda、Marchetti 和 Manni,1971 年).
药物制剂: 由于其高的对映体过剩,它被用于药物制剂中 (Gurjar、Krishna、Sarma 和 Chorghade,1998 年)。它在超临界二氧化碳中的溶解度使其适用于某些工艺 (Rajaei、Hezave、Lashkarbolooki 和 Esmaeilzadeh,2013 年)。稀释的盐酸苯肾上腺素在特定条件下在物理和化学上都稳定 60 天 (Jansen、Oldland 和 Kiser,2014 年).
分析化学: 十二烷基硫酸钠增强了碳糊电极上苯肾上腺素盐酸盐测定的阳极溶出伏安信号 (Gholivand、Malekzadeh 和 Torkashvand,2013 年).
毒理学和安全性: 估计盐酸苯肾上腺素是安全的,没有观察到显着的长期致癌作用 (1987 年)。然而,局部眼用 10% 苯肾上腺素可能会引起严重的全身反应 (Fraunfelder 和 Scafidi,1978 年).
皮肤病学: 苯肾上腺素滴眼液用于皮肤病学中治疗眶周过敏性接触性皮炎 (Madsen 和 Andersen,2015 年).
属性
IUPAC Name |
3-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYSGIYOVXAGKQ-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H](C1=CC(=CC=C1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70917237 | |
| Record name | 3-[1-Hydroxy-2-(methylamino)ethyl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70917237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Phenylephrine hydrochloride | |
CAS RN |
939-38-8 | |
| Record name | (+)-Phenylephrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[1-Hydroxy-2-(methylamino)ethyl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70917237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYLEPHRINE HYDROCHLORIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95T627AGR3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of (+)-Phenylephrine hydrochloride?
A1: (+)-Phenylephrine hydrochloride is a sympathomimetic agent that primarily acts as an α1-adrenergic receptor agonist. [, , , ] It exerts its effects by mimicking the actions of norepinephrine at these receptors.
Q2: How does binding to α1-adrenergic receptors lead to the therapeutic effects of (+)-Phenylephrine hydrochloride?
A2: Upon binding to α1-adrenergic receptors, (+)-Phenylephrine hydrochloride induces vasoconstriction. This effect is mediated through the inhibition of cyclic adenosine-3',5'-monophosphate (cAMP) production by inhibiting the enzyme adenyl cyclase. [] In the nasal mucosa, vasoconstriction helps to relieve nasal congestion. In the eye, it can dilate the pupil (mydriasis) and reduce redness. [, , ]
Q3: Can (+)-Phenylephrine hydrochloride influence the release of norepinephrine?
A4: Yes, in addition to its direct agonist activity, (+)-Phenylephrine hydrochloride can indirectly exert sympathomimetic effects by promoting the release of norepinephrine from its storage sites. []
Q4: What is the molecular formula and weight of (+)-Phenylephrine hydrochloride?
A4: The molecular formula of (+)-Phenylephrine hydrochloride is C9H14ClNO2. Its molecular weight is 203.67 g/mol.
Q5: How is (+)-Phenylephrine hydrochloride typically characterized using spectroscopic techniques?
A6: UV/VIS spectrophotometry is frequently used for the quantification of (+)-Phenylephrine hydrochloride, typically relying on its absorbance maximum in the UV region. [, ] Specific wavelengths for analysis are often determined based on the composition of the pharmaceutical formulation and the presence of other active ingredients.
Q6: What is known about the compatibility of (+)-Phenylephrine hydrochloride with other pharmaceutical excipients?
A7: Studies have shown that (+)-Phenylephrine hydrochloride exhibits incompatibility with certain excipients, including ascorbic acid (vitamin C). [] This incompatibility can lead to degradation of the drug substance and reduced therapeutic efficacy.
Q7: What analytical techniques are used to evaluate the compatibility of (+)-Phenylephrine hydrochloride with excipients?
A8: Differential Scanning Calorimetry (DSC) is one technique employed to assess the compatibility of (+)-Phenylephrine hydrochloride with other pharmaceutical ingredients. [] DSC can detect interactions between drug and excipients based on changes in thermal properties, providing insights into potential incompatibilities during formulation development.
Q8: What are the common analytical methods used for the determination of (+)-Phenylephrine hydrochloride in pharmaceutical formulations?
A9: High-Performance Liquid Chromatography (HPLC) is widely employed for the quantitative analysis of (+)-Phenylephrine hydrochloride in pharmaceutical products. [, , , , ] This technique enables the separation and quantification of the drug substance from other components in the formulation, ensuring accurate determination of its concentration. UV/VIS Spectrophotometry is also utilized, particularly for simpler formulations. [, ]
Q9: Are there specific challenges associated with the analysis of (+)-Phenylephrine hydrochloride in complex pharmaceutical preparations?
A10: Yes, the presence of multiple active ingredients and excipients in complex pharmaceutical preparations can pose analytical challenges. [, ] Overlapping spectral characteristics or co-elution with other components can complicate accurate quantification.
Q10: How is (+)-Phenylephrine hydrochloride typically administered, and what factors can influence its absorption and bioavailability?
A13: (+)-Phenylephrine hydrochloride is commonly administered topically (e.g., nasal drops, eye drops), [, , ] Its absorption and systemic bioavailability depend on the route of administration, the specific formulation, and individual patient factors.
Q11: What is the duration of action of (+)-Phenylephrine hydrochloride, and how is it eliminated from the body?
A14: While the provided research does not elaborate on the specific duration of action or elimination pathways, it is known that (+)-Phenylephrine hydrochloride can have relatively short-lived effects, necessitating repeated dosing for sustained therapeutic benefit. []
Q12: Are there any documented cases of rare but serious adverse events related to (+)-Phenylephrine hydrochloride use?
A16: Case reports highlight the potential for rare complications, such as microvascular occlusion syndrome, associated with (+)-Phenylephrine hydrochloride use, particularly in individuals with underlying thrombotic predispositions. []
Q13: How is (+)-Phenylephrine hydrochloride used as a research tool in studies investigating cardiovascular physiology?
A17: (+)-Phenylephrine hydrochloride is used to induce controlled increases in blood pressure in research settings to assess baroreflex function, cardiovascular responses, and autonomic control mechanisms. [, , ] It allows researchers to evaluate the body's compensatory mechanisms in response to changes in blood pressure.
Q14: Beyond its clinical applications, are there other areas where (+)-Phenylephrine hydrochloride is utilized?
A18: (+)-Phenylephrine hydrochloride has applications in ophthalmological procedures, aiding in pupil dilation and facilitating eye examinations. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



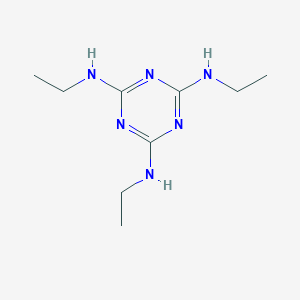
![2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid](/img/structure/B42749.png)

